N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide
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Overview
Description
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide is a compound that belongs to the class of azetidine derivatives. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention due to their unique structural features and potential biological activities
Preparation Methods
The synthesis of N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of isatin, isocyanide, and β-amino acid components in a multicomponent Ugi reaction has been reported to yield β-lactam-containing compounds in high yields . Industrial production methods may involve similar multicomponent reactions, optimized for large-scale synthesis.
Chemical Reactions Analysis
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
In medicinal chemistry, it has shown promise as a building block for the synthesis of biologically active molecules . Its unique structure allows for the development of novel drugs with potential antibacterial, antifungal, and anticancer activities . Additionally, it has been studied for its antioxidant properties and its ability to inhibit enzymes like lipoxygenase . In materials science, it may be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins . Its antioxidant activity is likely due to its ability to scavenge free radicals and inhibit lipid peroxidation . The exact molecular targets and pathways involved may vary depending on the specific application and biological system.
Comparison with Similar Compounds
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide can be compared with other azetidine derivatives, such as N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides . These compounds share similar structural features but may exhibit different biological activities and properties. For example, N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide has been studied as a broad-spectrum anticonvulsant , while N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have shown significant antioxidant and anti-inflammatory activities . The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
Molecular Formula |
C17H22N2O2 |
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Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-benzyl-1-(2-oxoazetidin-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-15-9-12-19(15)17(10-5-2-6-11-17)16(21)18-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2,(H,18,21) |
InChI Key |
DGCKRPRLRWAMMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C(=O)NCC2=CC=CC=C2)N3CCC3=O |
Origin of Product |
United States |
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